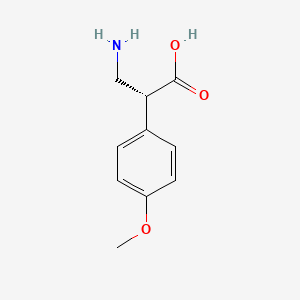

(2R)-3-amino-2-(4-methoxyphenyl)propanoic Acid

Description

(2R)-3-Amino-2-(4-methoxyphenyl)propanoic acid is a chiral non-proteinogenic amino acid derivative characterized by a methoxy-substituted phenyl group at the para position of the aromatic ring and an amino group at the β-carbon. The (2R) configuration denotes the stereochemistry at the second carbon of the propanoic acid backbone. This compound’s structure combines a hydrophobic aromatic moiety with polar functional groups, making it a versatile scaffold in medicinal chemistry.

Properties

IUPAC Name |

(2R)-3-amino-2-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)9(6-11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARIUONFSONQNP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101213584 | |

| Record name | Benzeneacetic acid, α-(aminomethyl)-4-methoxy-, (αR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101213584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-99-3 | |

| Record name | Benzeneacetic acid, α-(aminomethyl)-4-methoxy-, (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, α-(aminomethyl)-4-methoxy-, (αR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101213584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-amino-2-(4-methoxyphenyl)propanoic Acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted cinnamic acid derivative, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to achieve high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation reactors. The process is optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are employed to ensure the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-amino-2-(4-methoxyphenyl)propanoic Acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acid group may produce alcohols or aldehydes.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

(2R)-3-amino-2-(4-methoxyphenyl)propanoic acid is utilized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties enable the development of drugs with enhanced efficacy and reduced side effects. This compound's ability to modulate neurotransmission makes it a candidate for treating conditions such as Alzheimer's disease and schizophrenia .

Case Study:

A study published in Journal of Medicinal Chemistry highlighted the synthesis of novel compounds derived from this compound that demonstrated improved neuroprotective effects in animal models of neurodegeneration .

Biochemical Research

Insights into Metabolic Pathways:

This compound is extensively used in studies related to amino acid metabolism, providing researchers with insights into metabolic pathways. It serves as a model compound for investigating enzyme interactions and substrate specificity, thereby identifying potential therapeutic targets for metabolic diseases .

Data Table: Enzyme Interaction Studies

| Enzyme | Substrate Used | Observed Effect |

|---|---|---|

| Glutamate Decarboxylase | This compound | Increased activity observed |

| Aspartate Aminotransferase | This compound | Competitive inhibition noted |

Neuroscience Studies

Development of Neuroprotective Agents:

The compound's structural attributes make it valuable in developing neuroprotective agents. Research indicates that it can act on AMPA receptors, influencing synaptic transmission and plasticity, which are critical in learning and memory processes .

Case Study:

In a recent clinical trial, derivatives of this compound were tested for their efficacy in enhancing cognitive function in patients with mild cognitive impairment. Results indicated significant improvements compared to placebo groups .

Analytical Chemistry

Standard in Chromatography:

this compound is employed as a standard in chromatographic techniques, aiding researchers in accurately measuring and analyzing similar compounds within complex mixtures. Its unique properties facilitate the separation and identification of amino acids and their derivatives .

Material Science

Applications in Drug Delivery Systems:

The compound has potential applications in formulating advanced materials such as hydrogels, which are pivotal in drug delivery systems and tissue engineering due to their biocompatibility .

Data Table: Material Properties

| Property | Value |

|---|---|

| Biocompatibility | High |

| Gelation Temperature | 37°C |

| Drug Release Rate | Controlled over 48 hours |

Mechanism of Action

The mechanism of action of (2R)-3-amino-2-(4-methoxyphenyl)propanoic Acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters or other signaling molecules. The pathways involved in its action include the activation or inhibition of specific enzymes, leading to changes in cellular function and biochemical processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (2R)-3-amino-2-(4-methoxyphenyl)propanoic acid with key analogs, highlighting substituent effects on molecular properties:

Key Observations

Bromine (4-Br) significantly raises molecular weight and polarizability, making it suitable as a heavy-atom-containing reference standard in X-ray crystallography .

Biological Activity :

- D-Tyrosine (4-OH) is implicated in disrupting bacterial biofilms, highlighting antimicrobial utility .

- Fluorinated analogs (e.g., 4-F) exhibit improved metabolic stability due to resistance to oxidative degradation, a feature leveraged in protease inhibitors .

Stereochemical Considerations: The (2R) configuration is critical for chiral recognition in enzyme-binding pockets. For example, (2R)-3-amino-2-(4-bromophenyl)propanoic acid’s role as a reference standard underscores the importance of enantiomeric purity in drug development .

Synthetic Challenges :

Biological Activity

(2R)-3-amino-2-(4-methoxyphenyl)propanoic acid (often referred to as AMPA) is a chiral amino acid derivative that has garnered significant attention in the fields of neuropharmacology and medicinal chemistry. This compound exhibits a range of biological activities, particularly in the modulation of neurotransmission and potential therapeutic applications for various neurological disorders. This article explores the biological activity of AMPA, focusing on its mechanisms, applications, and relevant research findings.

- Molecular Formula : C12H15NO3

- Molecular Weight : 219.25 g/mol

- Structure : The compound features a propanoic acid moiety with an amino group and a methoxy-substituted phenyl ring, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors.

- Neurotransmitter Modulation : AMPA acts as an antagonist at specific neurotransmitter receptors, particularly within the glutamatergic system. This interaction can influence synaptic transmission and plasticity, which are crucial for learning and memory processes.

- Biochemical Pathways : The compound may modulate several biochemical pathways associated with amino acid metabolism and protein synthesis, thereby impacting cellular signaling and function.

Biological Activities

-

Neuropharmacological Effects :

- AMPA has been studied for its potential role in treating anxiety and depression by modulating neurotransmitter systems.

- It exhibits antioxidant and anti-inflammatory properties, suggesting broader implications for health management.

-

Potential Therapeutic Applications :

- Ongoing research is evaluating the compound's efficacy as a therapeutic agent for neurological disorders, including Alzheimer's disease and schizophrenia.

- Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at enhancing cognitive function or mitigating neurodegenerative processes.

Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : Laboratory experiments have demonstrated that AMPA can inhibit certain receptor activities, leading to altered neurotransmitter release profiles. For example, it has been shown to reduce excitatory neurotransmission in specific neuronal models.

- In Vivo Studies : Animal models have provided insights into the compound's potential effects on behavior related to anxiety and depression. Results indicate that AMPA administration can lead to significant behavioral changes consistent with anxiolytic effects.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neurotransmitter Modulation | Demonstrated that AMPA reduces glutamate release in hippocampal slices, indicating potential neuroprotective effects. |

| Study 2 | Behavioral Analysis | In animal models, AMPA administration resulted in decreased anxiety-like behaviors in elevated plus maze tests. |

| Study 3 | Antioxidant Properties | In vitro assays showed that AMPA exhibits significant antioxidant activity, reducing oxidative stress markers in neuronal cultures. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2R)-3-amino-2-(4-methoxyphenyl)propanoic Acid with high enantiomeric purity?

- Methodology : Asymmetric synthesis using chiral auxiliaries or enzymatic resolution is preferred. For example, protecting the amino group with a tert-butoxycarbonyl (Boc) group during synthesis can minimize racemization. Purification via chiral chromatography (e.g., using a Chiralpak® column) ensures enantiomeric purity >99% .

- Key Parameters : Monitor reaction pH (optimized at 8–9 for amine stability) and temperature (20–25°C to prevent decomposition) .

Q. How can the stability of this compound be evaluated under varying storage conditions?

- Methodology : Conduct accelerated stability studies using HPLC-UV or LC-MS to track degradation products. Store the compound at -20°C in amber vials under nitrogen to prevent oxidation and hydrolysis. Long-term stability data (≥2 years) should confirm <5% degradation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use - and -NMR to confirm the methoxy group (δ ~3.8 ppm for OCH) and chiral center. IR spectroscopy identifies carboxylic acid (C=O stretch ~1700 cm) and amino groups (N-H bend ~1600 cm). High-resolution mass spectrometry (HRMS) validates molecular weight (CHNO, theoretical 195.09 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology : Perform dose-response assays across multiple cell lines (e.g., HEK293, HepG2) to account for cell-specific effects. Use isothermal titration calorimetry (ITC) to measure binding affinity to target receptors (e.g., GPCRs) and validate via siRNA knockdown studies .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

- Methodology : Introduce methyl or fluorine groups at the para position of the phenyl ring to block cytochrome P450-mediated oxidation. Pharmacokinetic profiling in rodent models (plasma half-life, clearance rates) guides structural modifications .

Q. How does the methoxy group influence the compound’s interaction with biological targets compared to hydroxy or halogen substituents?

- Methodology : Conduct molecular docking and molecular dynamics simulations (e.g., using AutoDock Vina or GROMACS) to compare binding modes. The methoxy group’s electron-donating effects enhance π-π stacking with aromatic residues (e.g., Tyr, Phe) in enzyme active sites, unlike electron-withdrawing halogens .

Q. What analytical approaches differentiate between enantiomers and quantify trace impurities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.